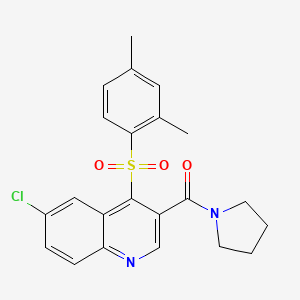
6-CHLORO-4-(2,4-DIMETHYLBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-CHLORO-4-(2,4-DIMETHYLBENZENESULFONYL)-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE is a useful research compound. Its molecular formula is C22H21ClN2O3S and its molecular weight is 428.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-Chloro-4-(2,4-dimethylbenzenesulfonyl)-3-(pyrrolidine-1-carbonyl)quinoline is a synthetic derivative belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 366.88 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not available |
| Log P (octanol-water) | 3.5 |
| Toxicity | Moderate |
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study evaluated the efficacy of various quinoline analogues against Candida albicans , a common fungal pathogen. The results demonstrated that compounds similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 0.4 to 12.5 µg/mL against C. albicans .
Table 1: Antifungal Activity Against C. albicans
| Compound | MIC (µg/mL) |
|---|---|
| BQ-01 | 0.8 |
| BQ-02 | 12.5 |
| BQ-03 | 0.8 |
| BQ-04 | 1.6 |
| BQ-05 | 0.8 |
| BQ-06 | 0.4 |
| BQ-07 | 0.4 |
| BQ-08 | 0.4 |
The binding affinity of these compounds was analyzed through molecular docking studies, revealing unique interactions with target proteins distinct from traditional antifungal agents like fluconazole .
Anticancer Activity
The anticancer potential of quinoline derivatives has been documented in various studies. For instance, compounds similar to the target structure have shown effectiveness against several cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
A notable study highlighted the cytotoxic effects of a related pyrrolo[1,2-a]quinoline derivative on human breast cancer cells (MCF-7). The compound induced apoptosis through the mitochondrial pathway, evidenced by increased levels of pro-apoptotic factors .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, quinoline derivatives have been investigated for their anti-inflammatory effects. Research has demonstrated that these compounds inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models . The underlying mechanisms include modulation of NF-kB signaling pathways and inhibition of COX enzymes.
Case Studies
- Antifungal Efficacy : A study published in Frontiers in Microbiology reported on a series of pyrrolo[1,2-a]quinoline derivatives with promising antifungal activity against drug-resistant strains of C. albicans . This research underscores the potential for developing new therapeutic agents based on this class of compounds.
- Anticancer Mechanisms : A publication in Molecules detailed the effects of pyrrolo[1,2-a]quinolines on cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction . These findings suggest that modifications to the quinoline structure can enhance anticancer activity.
- Inflammation Reduction : A study investigating the anti-inflammatory properties of related compounds found that they significantly reduced edema in animal models by inhibiting key inflammatory mediators . This positions quinoline derivatives as potential candidates for treating inflammatory diseases.
属性
IUPAC Name |
[6-chloro-4-(2,4-dimethylphenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-14-5-8-20(15(2)11-14)29(27,28)21-17-12-16(23)6-7-19(17)24-13-18(21)22(26)25-9-3-4-10-25/h5-8,11-13H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJYZQKCRLKZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














